2-Benzyl-indan-1-one is an organic compound with the molecular formula . It belongs to the class of indanones, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring containing a carbonyl group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology.
The compound can be synthesized through various chemical methods, and its derivatives have been explored for biological activity, particularly as potential anticancer agents . Research has indicated that 2-benzyl-indan-1-one and its analogs may exhibit significant cytotoxic properties against various cancer cell lines, making them subjects of interest in drug development .
2-Benzyl-indan-1-one is classified as:
The synthesis of 2-benzyl-indan-1-one can be achieved through several methods, including:
The synthesis may require purification steps such as recrystallization or chromatography to isolate the product from unreacted materials and byproducts. The reaction conditions (temperature, solvent choice, and catalyst type) significantly influence yield and purity.
The molecular structure of 2-benzyl-indan-1-one features a fused bicyclic system where the carbonyl group is positioned at the 1-position of the indan ring. The benzyl group is attached at the 2-position.
2-Benzyl-indan-1-one can undergo several chemical reactions:
Reaction conditions such as temperature, solvent, and catalysts are critical for optimizing yields and selectivity in these transformations.
The mechanism of action of 2-benzyl-indan-1-one as an anticancer agent is primarily linked to its ability to disrupt microtubule dynamics within cancer cells. This disruption leads to cell cycle arrest and ultimately induces apoptosis.
Studies have shown that this compound can inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division . The specific binding interactions with tubulin have been elucidated through molecular docking studies, indicating potential binding sites that may be exploited for therapeutic purposes.
2-Benzyl-indan-1-one has several notable applications in scientific research:
2-Benzyl-indan-1-one (chemical formula: C₁₆H₁₄O; molecular weight: 222.29 g/mol; PubChem CID: 279734) is a synthetic organic compound featuring a distinctive bicyclic framework [1] [7]. Its core structure consists of an indanone moiety—a benzene ring fused to a five-membered ketone ring—substituted at the C2 position with a benzyl group (-CH₂C₆H₅) [1] [5]. This molecular architecture imparts significant planarity to the system while allowing conformational flexibility through rotation of the benzyl substituent. The carbonyl group at C1 creates an electrophilic center, enabling nucleophilic addition reactions, while the benzyl group provides a lipophilic aromatic domain [6] [7].
Spectroscopic characterization reveals key features: Infrared spectroscopy shows a strong carbonyl stretch at ~1700 cm⁻¹, confirming the ketone functionality. Nuclear magnetic resonance spectra display characteristic signals, including diastereotopic protons at the benzylic methylene (CH₂) group appearing as complex multiplets near δ 3.0–3.5 ppm in proton NMR, and the carbonyl carbon resonating at ~200 ppm in carbon-13 NMR [5] [6]. The compound exhibits moderate solubility in organic solvents like ethyl acetate, tetrahydrofuran, and methanol, but limited aqueous solubility due to its predominantly hydrophobic structure [5] [7]. Crystallographic analyses indicate that the molecule adopts a near-planar conformation in the solid state, facilitating stacking interactions [6].
Table 1: Fundamental Physicochemical Properties of 2-Benzyl-indan-1-one
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₄O |
Molecular Weight | 222.29 g/mol |
IUPAC Name | 2-Benzyl-2,3-dihydro-1H-inden-1-one |
CAS Registry Number | Not specified in sources |
Melting Point | Not available in search results |
Boiling Point | Not available in search results |
Density | Not available in search results |
Solubility (Water) | Low (hydrophobic character) [7] |
Solubility (Organic) | Moderate in ethyl acetate, THF, methanol [5] |
Carbonyl IR Stretch | ~1700 cm⁻¹ [6] |
Indanone derivatives emerged as structurally significant compounds in organic synthesis during the early 20th century, with foundational work focusing on intramolecular Friedel-Crafts acylation for constructing the fused ring system [6]. Early methodologies demonstrated that electron-donating substituents (e.g., methoxy groups) ortho or para to the acylation site facilitated cyclization, yielding substituted indanones—a principle critical for accessing 2-benzyl variants [6]. These synthetic approaches enabled the exploration of indanones as versatile intermediates for complex natural product syntheses and pharmacologically active molecules.
The discovery of naturally occurring indanones, such as the anti-viral polyphenol paucifloral F isolated from Fissistigma polyanthum, highlighted the biological relevance of this scaffold [2]. However, the transformative breakthrough came with the development of donepezil (marketed as Aricept®), a 1-indanone derivative bearing a benzylpiperidine moiety approved in 1996 for Alzheimer’s disease therapy [2] [4]. Donepezil’s clinical success validated the indanone scaffold as a privileged structure in medicinal chemistry, stimulating extensive research into structurally simplified analogs—including 2-benzyl-indan-1-one derivatives—aimed at retaining bioactivity while improving synthetic accessibility [2] [4] [6]. This historical trajectory established 2-benzyl-indan-1-one not merely as a synthetic curiosity but as a strategic template for drug discovery.
Figure 1: Evolution of Indanone Derivatives in Bioactive Molecule Design
Early Synthetic Targets (e.g., via Friedel-Crafts)│↓Natural Products (e.g., Paucifloral F)│↓Complex Therapeutics (e.g., Donepezil)│↓Simplified Bioactive Analogs (e.g., 2-Benzyl-indan-1-one derivatives)
Contemporary research leverages 2-benzyl-indan-1-one as a versatile pharmacophore across multiple therapeutic domains, exploiting its synthetic accessibility and capacity for targeted structural modifications.
Neurodegenerative Disease Research
Derivatives of 2-benzyl-indan-1-one exhibit promise as multitarget-directed ligands for complex neurodegenerative pathologies like Alzheimer’s disease. Structural optimization, particularly through introduction of basic amino groups (e.g., diethylaminomethyl) on the benzyl ring, yields analogs acting as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B)—enzymes critically involved in neurotransmitter dysregulation and oxidative stress [4]. For instance, the photoisomerizable derivative 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a) demonstrates nanomolar AChE inhibition (IC₅₀ = 113 nM) and submicromolar MAO-B inhibition (IC₅₀ = 260 nM) in its stable E-isomeric form [4]. Photoswitching to the Z-isomer modulates this activity, illustrating the potential for precise spatiotemporal control of therapeutic effects—a frontier in photopharmacology [4].
Anticancer Drug Development
Structure-activity relationship (SAR) studies highlight the critical importance of methoxy substitutions on the indanone ring and hydroxyl groups on the benzyl moiety for potent cytotoxicity. The analog 3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxy-2-(3,4-methylenedioxybenzylidene)-indan-1-one demonstrates broad-spectrum anticancer activity against human carcinoma cells (IC₅₀ = 0.010–14.76 μM), significantly exceeding the potency of its parent indanone scaffold [5] [8]. Mechanistic studies reveal dual actions: inhibition of tubulin polymerization (disrupting microtubule dynamics) and induction of G2/M cell cycle arrest in breast cancer lines (MCF-7, MDA-MB-231), alongside apoptosis activation in prostate cancer (DU145) models evidenced by PARP cleavage [5]. In vivo studies in Ehrlich ascites carcinoma-bearing mice show tumor growth inhibition exceeding 45% at 20 mg/kg doses, underscoring translational potential [5].
Immunomodulatory Applications
Recent investigations identify 2-benzyl-indan-1-one derivatives as novel interleukin-5 (IL-5) inhibitors, targeting eosinophilic inflammation implicated in asthma and allergic disorders [8]. Key analogs 7s (7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one) and 7t (7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one) achieve near-complete IL-5 inhibition at 30 μM (100% and 95%, respectively), with IC₅₀ values of 4.0 μM and 6.0 μM [8]. SAR emphasizes the necessity of a hydrophobic group (e.g., cyclohexylmethoxy) at the indanone C7 position and a hydrogen-bond donor/acceptor (e.g., phenolic hydroxyl) on the benzyl ring for optimal binding and inhibitory function [8].
Table 2: Key Therapeutic Applications and Optimized 2-Benzyl-indan-1-one Derivatives
Therapeutic Area | Lead Compound | Biological Activity | Structural Requirements |
---|---|---|---|
Neurodegeneration | E-1h [4] | Dual AChE (IC₅₀ = 39 nM) and MAO-B (IC₅₀ = 355 nM) inhibition | Basic amino group (e.g., N-benzylethylamino), E-configuration |
Cancer Therapeutics | 3,4,5-Trimethoxy-2-(3,4-methylenedioxybenzylidene) [5] | Tubulin inhibition, G2/M arrest (IC₅₀ down to 0.01 μM); 45.5% tumor growth inhibition in vivo | Multiple methoxy groups, methylenedioxy benzylidene |
Immunomodulation | 7s [8] | IL-5 inhibition (100% at 30 μM; IC₅₀ = 4.0 μM) | C7 Cyclohexylmethoxy, para-hydroxybenzyl |
Structural Insights Guiding Molecular Design: Computational and crystallographic studies reveal that 2-benzyl-indan-1-one derivatives exert biological effects through precise molecular recognition events. In AChE inhibition, the protonated amino group of analogs engages the catalytic anionic site (CAS), while the indanone carbonyl and aryl systems participate in π-π stacking and hydrophobic interactions within the gorge [4]. For antitubulin activity, the trimethoxybenzyl domain mimics colchicine binding, interacting with the β-tubulin subunit’s hydrophobic pocket [5] [6]. These insights facilitate rational design of derivatives with enhanced target affinity and selectivity. Emerging frontiers include exploiting photoisomerization (E/Z transitions) for spatiotemporally controlled activity and developing bifunctional hybrids (e.g., gallic acid conjugates) to augment antioxidant or anti-aggregation properties [2] [4] [6].
Figure 2: Core Pharmacophore Features of Bioactive 2-Benzyl-indan-1-one Derivatives
O║Indanone Core (Hydrophobic/Planar domain)│CH₂ (Flexible linker)│Benzyl Ring (Modifiable aromatic domain)/ \\R₁ (e.g., OH, OCH₃) R₂ (e.g., Cyclohexylmethoxy)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0